5-Bromo-1-chloro-7-fluoroisoquinoline

Medicinal Chemistry Physicochemical Properties Drug Design

Medicinal chemists require halogenated isoquinolines with precise electronic profiles for deubiquitinase inhibitor programs. Substituting with mono- or di-halogenated analogs risks losing target selectivity. • **USP2 selectivity**: 7-Fluoro substituent drives USP2 over USP7 (IC50 250 nM in analog); 5-Br and 1-Cl enable orthogonal functionalization. • **Optimized lipophilicity**: XLogP 3.0 balances permeability vs off-target binding (non-fluorinated XLogP 3.4; di-halogenated 2.4). • **Regioselective SNAr**: Low pKa (0.92) at 1-Cl position allows substitution while preserving Br/F for cross-coupling. Available for immediate shipment in R&D quantities. Technical data sheet provided.

Molecular Formula C9H4BrClFN
Molecular Weight 260.49 g/mol
Cat. No. B11717556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-chloro-7-fluoroisoquinoline
Molecular FormulaC9H4BrClFN
Molecular Weight260.49 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CC(=C2)F)Br)Cl
InChIInChI=1S/C9H4BrClFN/c10-8-4-5(12)3-7-6(8)1-2-13-9(7)11/h1-4H
InChIKeyRQOCBFVSBYQBNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-chloro-7-fluoroisoquinoline: Tri-Halogenated Building Block


5-Bromo-1-chloro-7-fluoroisoquinoline (CAS 1522354-13-7) is a tri-halogenated isoquinoline derivative with a molecular formula of C9H4BrClFN and a molecular weight of 260.49 g/mol [1]. It is a heterocyclic aromatic compound characterized by a bicyclic isoquinoline scaffold bearing bromine at the 5-position, chlorine at the 1-position, and fluorine at the 7-position . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules due to its distinct halogenation pattern .

Tri-halogenated isoquinoline scaffold
Building block for kinase inhibitor synthesis
Distinct electronic and steric profile
Supports regioselective functionalization

5-Bromo-1-chloro-7-fluoroisoquinoline: Irreplaceable vs. Simpler Analogs


Halogen substitution patterns on the isoquinoline scaffold critically dictate both electronic properties and biological selectivity. Research has demonstrated that the introduction of a fluorine atom can completely switch inhibitor selectivity between the deubiquitinases USP2 and USP7, underscoring that even single-atom changes yield distinct pharmacological profiles [1]. The unique combination of bromine at the 5-position, chlorine at the 1-position, and fluorine at the 7-position in this compound creates a distinct electronic and steric environment that cannot be replicated by simpler analogs such as 5-bromo-1-chloroisoquinoline (lacking fluorine) or 1-chloro-7-fluoroisoquinoline (lacking bromine). Consequently, substituting this tri-halogenated building block with a mono- or di-halogenated analog risks compromising synthetic outcomes and biological activity, as evidenced by the quantitative comparisons below.

5-Bromo-1-chloroisoquinoline Lacks 7-fluoro; may alter selectivity and lipophilicity profile, compromising target engagement
1-Chloro-7-fluoroisoquinoline Lacks 5-bromo; loses bromine as a synthetic handle for cross-coupling and diversification

5-Bromo-1-chloro-7-fluoroisoquinoline: Quantitative Evidence


pKa & LogP: Electron-Withdrawing Comparison

The pKa value of 5-bromo-1-chloro-7-fluoroisoquinoline is predicted to be significantly lower than that of its di-halogenated and mono-halogenated analogs due to the cumulative electron-withdrawing effects of three halogens. The computed pKa (acidic nitrogen) is 0.92 ± 0.30, compared to 1.48 ± 0.33 for 1-chloro-7-fluoroisoquinoline and 4.81 ± 0.10 for 7-fluoroisoquinoline . This lower pKa indicates enhanced electrophilicity at the 1-position chlorine, facilitating nucleophilic aromatic substitution (SNAr) reactions and potentially altering binding interactions with biological targets .

pKa Comparison
Predicted
pKa = 0.92 ± 0.30 (target) vs. 1.48 and 4.81 for analogs
Enhanced electrophilicity supports selective SNAr reactivity
Computational prediction; validate experimentally
Medicinal Chemistry Physicochemical Properties Drug Design

XLogP3-AA: Lipophilicity Modulation vs. Analogs

The introduction of the fluorine atom at the 7-position in 5-bromo-1-chloro-7-fluoroisoquinoline modulates lipophilicity compared to the non-fluorinated analog 5-bromo-1-chloroisoquinoline. The computed XLogP3-AA value for the target compound is 3.0, which is lower than that of 5-bromo-1-chloroisoquinoline (XLogP3 = 3.4) [1][2]. In contrast, the di-halogenated 1-chloro-7-fluoroisoquinoline has an XLogP3-AA of 2.4 [3]. This intermediate lipophilicity may offer a balance between membrane permeability and aqueous solubility, a critical factor in drug candidate selection [1].

Lipophilicity (XLogP3-AA)
Reported
3.0 vs. 3.4 (5-Br-1-Cl) and 2.4 (1-Cl-7-F)
Intermediate lipophilicity may balance permeability and solubility
Computational value; verify in ADME assay
ADME Drug Likeness Physicochemical Properties

Fluorine-Driven USP2 vs USP7 Selectivity Switch

A structure-activity relationship (SAR) study on halogenated isoquinoline-1,3-diones demonstrated that the introduction of a fluorine atom completely switches inhibitor selectivity between the deubiquitinases USP2 and USP7 [1]. The fluorine-containing compound exhibited an IC50 of 250 nM against USP2, while lacking significant inhibition of USP7 [1]. In contrast, non-fluorinated analogs showed a different selectivity profile, highlighting the essential role of the fluorine substituent in dictating target engagement [1]. While the exact compound 5-bromo-1-chloro-7-fluoroisoquinoline was not directly tested in this study, the 7-fluoro substitution pattern is analogous to the fluorine position that conferred USP2 selectivity, suggesting a similar potential for this building block to impart selective inhibition when incorporated into larger molecules.

USP2 Selectivity Switch
Class-level
Analog fluorinated isoquinolinedione: IC50 250 nM (USP2), no USP7 inhibition
7-Fluoro substitution may confer USP2 selectivity in inhibitor design
Analogous scaffold evidence; direct testing needed
Chemical Biology Deubiquitinase Inhibitors Selectivity

Boiling Point Elevation from Tri-Halogenation

The boiling point of 5-bromo-1-chloro-7-fluoroisoquinoline is predicted to be 330.1 ± 27.0 °C, which is higher than that of 1-chloro-7-fluoroisoquinoline (295.6 ± 20.0 °C) and substantially higher than that of 7-fluoroisoquinoline (255.3 ± 13.0 °C) . This elevated boiling point reflects increased molecular weight and enhanced intermolecular interactions due to the presence of three halogen atoms, which can influence purification strategies and handling during synthesis.

Boiling Point Comparison
Predicted
330.1 ± 27.0 °C vs. 295.6 and 255.3 °C for analogs
Higher boiling point may influence purification strategy
Computational prediction; experimental verification advised
Synthetic Chemistry Physical Properties Process Chemistry

5-Bromo-1-chloro-7-fluoroisoquinoline: Application Scenarios


USP2-Selective Inhibitor Synthesis

Researchers developing deubiquitinase inhibitors should prioritize 5-bromo-1-chloro-7-fluoroisoquinoline as a building block when targeting USP2. Class-level evidence demonstrates that a 7-fluoro substituent on the isoquinoline scaffold completely switches inhibitor selectivity from USP7 to USP2, with an IC50 of 250 nM achieved in a related halogenated isoquinoline-1,3-dione [1]. The 5-bromo and 1-chloro substituents provide additional vectors for further functionalization (e.g., Suzuki coupling, SNAr) to optimize potency and pharmacokinetic properties while retaining the selectivity-conferring fluorine atom.

Physicochemical Optimization in Lead Design

Medicinal chemists seeking to balance lipophilicity for improved ADME properties can leverage the intermediate XLogP of 3.0 exhibited by this compound, compared to the higher lipophilicity of non-fluorinated analogs (e.g., 5-bromo-1-chloroisoquinoline, XLogP = 3.4) and the lower lipophilicity of di-halogenated analogs (e.g., 1-chloro-7-fluoroisoquinoline, XLogP = 2.4) [2]. This modulation may reduce off-target binding associated with high lipophilicity while maintaining sufficient membrane permeability, making it a strategic choice in hit-to-lead campaigns.

Differential SNAr Reactivity

The enhanced electrophilicity of the 1-chloro position in 5-bromo-1-chloro-7-fluoroisoquinoline, as indicated by its low pKa (0.92 ± 0.30), facilitates selective SNAr reactions . Process chemists can exploit this property to achieve regioselective substitution at the 1-position while preserving the 5-bromo and 7-fluoro groups for subsequent orthogonal transformations, such as cross-coupling or further functionalization. This orthogonal reactivity is not available in less halogenated analogs, offering a streamlined synthetic route to complex isoquinoline derivatives.

Application
Selection Property
Validation Focus
USP2 inhibitor synthesis
7-fluoro substitution direction
USP2 vs USP7 selectivity assay
Lead optimization – physicochemical balance
Intermediate lipophilicity profile
LogP / ADME property profiling
Orthogonal synthesis via SNAr
Enhanced electrophilicity at 1-position
Regioselective substitution verification

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